molecular formula C18H19FN8O2S B12385465 Raf inhibitor 3

Raf inhibitor 3

Cat. No.: B12385465
M. Wt: 430.5 g/mol
InChI Key: KYKHIBDNWSBVRH-UHFFFAOYSA-N
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Description

Raf inhibitor 3 is a small molecule inhibitor that targets the Raf kinase family, which includes ARAF, BRAF, and CRAF. These kinases play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell growth, proliferation, and survival. This compound has shown potential in treating cancers driven by mutations in the RAS or RAF genes, making it a promising candidate for targeted cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Raf inhibitor 3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.

    Functional group modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitor’s binding affinity and selectivity for Raf kinases. This step may involve reactions such as halogenation, nitration, and reduction.

    Final coupling and purification: The final step involves coupling the modified core structure with other molecular fragments to complete the synthesis of this compound. The product is then purified using techniques such as chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and high-throughput techniques. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Raf inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its binding properties.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, enhancing its potency and selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and halogenating agents (e.g., bromine, chlorine). Reaction conditions vary depending on the desired modification but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can be further evaluated for their biological activities and potential therapeutic applications.

Scientific Research Applications

Raf inhibitor 3 has a wide range of scientific research applications, including:

    Cancer Research: The compound is extensively studied for its potential to inhibit the growth of cancer cells with mutations in the RAS or RAF genes. It has shown promise in preclinical models of melanoma, colorectal cancer, and lung cancer.

    Signal Transduction Studies: this compound is used to investigate the RAS-RAF-MEK-ERK signaling pathway, providing insights into the molecular mechanisms underlying cell growth and proliferation.

    Drug Development: The compound serves as a lead molecule for the development of new Raf inhibitors with improved efficacy and safety profiles. Researchers use structure-activity relationship studies to design and synthesize analogs of this compound.

    Biological Assays: this compound is employed in various biological assays to study its effects on cell viability, apoptosis, and signal transduction. These assays help identify potential therapeutic targets and biomarkers for cancer treatment.

Mechanism of Action

Raf inhibitor 3 exerts its effects by binding to the ATP-binding site of Raf kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-ERK pathway. As a result, the compound effectively blocks cell growth and proliferation in cancer cells with hyperactive RAS or RAF signaling. The molecular targets of this compound include ARAF, BRAF, and CRAF, with varying degrees of selectivity and potency.

Comparison with Similar Compounds

Raf inhibitor 3 is compared with other Raf inhibitors based on its selectivity, potency, and therapeutic potential. Similar compounds include:

    Vemurafenib: A BRAF inhibitor approved for the treatment of melanoma with BRAF V600E mutation. Vemurafenib has shown significant clinical efficacy but is associated with resistance and adverse effects.

    Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors for the treatment of melanoma. Dabrafenib offers improved efficacy and safety compared to vemurafenib.

    Sorafenib: A multi-kinase inhibitor that targets RAF kinases as well as other kinases involved in angiogenesis and tumor growth. Sorafenib is used for the treatment of hepatocellular carcinoma and renal cell carcinoma.

This compound is unique in its ability to selectively inhibit multiple Raf kinases, making it a versatile tool for studying the RAS-RAF-MEK-ERK pathway and developing targeted cancer therapies.

Properties

Molecular Formula

C18H19FN8O2S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-fluoro-3-[2-propan-2-yl-5-(1H-pyrazol-4-yl)triazol-4-yl]phenyl]-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H19FN8O2S/c1-11(2)27-23-17(12-7-20-21-8-12)18(24-27)14-5-4-6-15(16(14)19)25-30(28,29)13-9-22-26(3)10-13/h4-11,25H,1-3H3,(H,20,21)

InChI Key

KYKHIBDNWSBVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(C(=N1)C2=CNN=C2)C3=C(C(=CC=C3)NS(=O)(=O)C4=CN(N=C4)C)F

Origin of Product

United States

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